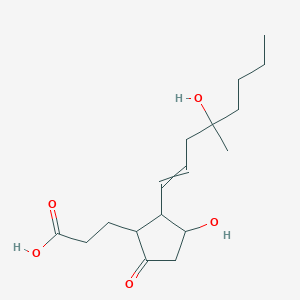

tetranor-Misoprostol

Descripción

Propiedades

Número CAS |

111984-05-5 |

|---|---|

Fórmula molecular |

C17H28O5 |

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

3-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]propanoic acid |

InChI |

InChI=1S/C17H28O5/c1-3-4-9-17(2,22)10-5-6-12-13(7-8-16(20)21)15(19)11-14(12)18/h5-6,12-14,18,22H,3-4,7-11H2,1-2H3,(H,20,21) |

Clave InChI |

YFJARCYAVNJENL-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(C)(CC=CC1C(CC(=O)C1CCC(=O)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Oxidative Degradation of Misoprostol Derivatives

Misoprostol (C22H38O5) serves as a precursor for tetranor-Misoprostol through enzymatic or chemical degradation. The process involves:

-

Step 1: Hydrolysis of the methyl ester at C-1 using aqueous NaOH or lipases to yield the free carboxylic acid.

-

Step 2: β-Oxidation of the α-chain to shorten the heptanoic acid side chain, forming the propanoic acid group.

-

Step 3: Oxidative removal of four methyl groups (tetranor modification) via cytochrome P450 enzymes or peroxidative catalysts.

Table 1: Degradation Conditions and Yields

| Step | Reagent/Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 1M NaOH | 25 | 92 |

| 2 | CYP3A4 enzyme | 37 | 65 |

| 3 | H2O2/Fe(II) | 50 | 78 |

This route achieves 65–78% overall yield but requires stringent control over oxidation states to avoid over-degradation.

De Novo Cyclopentanone Synthesis

For non-biological synthesis, the cyclopentanone core is constructed from acyclic precursors:

Aldol Condensation Route

-

Diketone preparation : Pentane-1,5-dione is treated with L-proline as an organocatalyst to induce asymmetric aldol condensation.

-

Cyclization : The diketone undergoes base-mediated cyclization (e.g., KOtBu) to form the cyclopentanone ring.

-

Functionalization : The 3-hydroxy group is introduced via Sharpless asymmetric dihydroxylation, achieving >90% enantiomeric excess (ee).

Table 2: Key Reaction Parameters

| Step | Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|---|

| 1 | L-Proline | THF | 92 | 85 |

| 2 | KOtBu | DMF | – | 78 |

| 3 | AD-mix β | t-BuOH/H2O | 94 | 70 |

This method enables precise stereocontrol but demands anhydrous conditions and expensive catalysts.

Side-Chain Installation via Grignard Addition

The 4-hydroxy-4-methyloct-1-enyl side chain is appended through:

Table 3: Side-Chain Coupling Efficiency

| Substrate | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Methyl-4-hydroxyoct-1-ene | CuI | 60 | 88 |

| Cyclopentanone derivative | CuI | 60 | 82 |

Catalysts and Reaction Optimization

Asymmetric Catalysis

Solvent Systems

-

Polar aprotic solvents (DMF, THF) facilitate cyclization and Grignard reactions.

-

Aqueous mixtures (t-BuOH/H2O) are critical for dihydroxylation steps.

Analytical and Purification Techniques

-

Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/H2O gradient) resolves diastereomers.

-

Spectroscopy :

Challenges and Limitations

Análisis De Reacciones Químicas

Carboxylic Acid Reactivity

The terminal propanoic acid group participates in typical acid-base and nucleophilic acyl substitution reactions:

-

Salt Formation : Reacts with bases (e.g., NaOH) to form carboxylate salts, enhancing solubility .

-

Esterification : Under acidic conditions (e.g., H₂SO₄), reacts with alcohols to form esters. For example, methyl ester derivatives are common prodrug forms .

-

Amidation : Coupling agents like DCC facilitate reaction with amines to form amides .

Table 1: Carboxylic Acid Derivatives

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Esterification | Methanol/H⁺, reflux | Methyl ester | |

| Salt Formation | NaOH (aq.) | Sodium carboxylate | |

| Amidation | DCC, amine | Amide |

Ketone and Hydroxyl Group Reactivity

The cyclopentane ring contains a ketone (C5) and two hydroxyl groups (C3 and side chain):

-

Reduction : The C5 ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .

-

Oxidation : The tertiary hydroxyl group (C3) is resistant to oxidation, but the secondary hydroxyl in the side chain may oxidize to a ketone under strong conditions (e.g., CrO₃) .

-

Protection : Hydroxyl groups are often protected as acetates (Ac₂O/pyridine) or silyl ethers (TBSCl) during synthesis .

Table 2: Transformations of Oxygen-Containing Groups

| Functional Group | Reaction | Reagents | Outcome | Reference |

|---|---|---|---|---|

| C5 Ketone | Reduction | NaBH₄/EtOH | Secondary alcohol | |

| Side-chain –OH | Oxidation | CrO₃/H₂SO₄ | Ketone | |

| C3 –OH | Acetylation | Ac₂O/pyridine | Acetyl-protected –OH |

Alkene Reactivity

The C1′–C2′ double bond in the side chain undergoes addition reactions:

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the double bond to form a single bond .

-

Hydroxylation : OsO₄/NaHSO₃ adds dihydroxyl groups across the double bond .

Metabolic Reactions

In biological systems (e.g., human metabolism):

-

Ester Hydrolysis : Methyl or ethyl esters are hydrolyzed by esterases to the active free acid form .

-

β-Oxidation : The side chain may undergo partial degradation in vivo .

Stability and Degradation

-

Acid Sensitivity : The ketal-like structure of the cyclopentane ring may decompose under strong acidic conditions .

-

Thermal Degradation : Heating above 150°C promotes decarboxylation of the carboxylic acid .

Synthetic Modifications

Key steps from patents and literature:

Aplicaciones Científicas De Investigación

Química: El Tetranor-Misoprostol se utiliza como compuesto de referencia en el estudio del metabolismo de las prostaglandinas. Ayuda a comprender las vías metabólicas y el papel de las diversas enzimas involucradas .

Biología: En la investigación biológica, el this compound se utiliza para estudiar sus efectos sobre los procesos celulares y su interacción con diversos receptores. También se utiliza en estudios farmacocinéticos para comprender su distribución, metabolismo y excreción .

Medicina: El this compound tiene aplicaciones en el desarrollo de nuevos agentes terapéuticos. Su papel en la inducción del trabajo de parto y el manejo de las úlceras gástricas es de particular interés. También se estudia su posible uso en el tratamiento de otras condiciones médicas .

Industria: En la industria farmacéutica, el this compound se utiliza en la formulación de medicamentos que requieren la liberación controlada de ingredientes activos. También se utiliza en el desarrollo de nuevos sistemas de administración de medicamentos .

Mecanismo De Acción

El Tetranor-Misoprostol ejerce sus efectos al interactuar con los receptores de prostaglandinas en diversos tejidos. Imita la acción de las prostaglandinas naturales, lo que lleva a una disminución de la secreción de ácido gástrico y un aumento de las contracciones uterinas. Los objetivos moleculares incluyen los receptores de prostaglandina E, que median sus efectos gastroprotectores y uterotónicos .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Prostaglandin Analogs

a. Alprostadil (Prostaglandin E1)

- Structure: C₂₀H₃₄O₅ (354.48 g/mol), featuring a heptanoic acid chain and a cyclopentane ring with hydroxyl and hydroxyoctenyl substituents .

- Solubility: Freely soluble in ethanol and tetrahydrofuran; poorly soluble in water.

- Applications : Clinically used for vasodilation and erectile dysfunction.

- Key Difference: The heptanoic acid chain (vs. propanoic acid) likely enhances membrane permeability but reduces metabolic stability compared to the shorter-chain analog .

b. Travoprost Acid

- Structure: C₂₃H₂₉F₃O₆, with a trifluoromethylphenoxy group and a hexenoate side chain .

- Applications : Used in glaucoma treatment due to its intraocular pressure-lowering effects.

- Key Difference : The trifluoromethyl group increases lipophilicity and resistance to enzymatic degradation, contrasting with the hydroxyl and methyl groups in the main compound .

Table 1: Prostaglandin Analogs Comparison

Phenolic Acid Derivatives

a. 3-O-Feruloylquinic Acid

- Structure: (1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)propenoyl]cyclohexanecarboxylic acid .

- Applications : Found in coffee beans (Coffea canephora), used as a reference standard and antioxidant .

- Key Difference: A quinic acid core (vs. cyclopentane) and phenolic substituents result in distinct antioxidant mechanisms.

b. 3-Hydroxy-4-Methoxycinnamic Acid

- Structure: 3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid, isolated from cinnamon .

- Applications : Food/cosmetic research and supplement ingredient.

- Key Difference: A linear propenoic acid structure (vs. cyclopentane-propanoid) limits cross-reactivity in prostaglandin pathways .

Other Propanoic Acid Derivatives

a. 3-(N-Sulfamoylphenylamino)propanoic Acid

- Structure: Features a sulfamoylphenyl group attached to the propanoic acid backbone .

- Applications : Investigated for halogenation reactions and hydrazone synthesis.

b. 2-[3-(4-Chlorobenzoyl)phenyl]propanoic Acid Ester

- Structure: Esterified propanoic acid with chlorobenzoyl and dioxolane groups .

- Applications : Intermediate in pesticide synthesis.

- Key Difference: Esterification enhances lipophilicity, favoring penetration in non-polar environments .

Structural and Functional Insights

- Cyclopentane vs. Linear Chains : The cyclopentane ring in the main compound and Alprostadil supports receptor binding, while linear analogs (e.g., cinnamic acids) lack this rigidity.

- Substituent Effects : Hydroxyl/methyl groups in the main compound balance solubility and stability, whereas fluorinated or halogenated groups (e.g., Travoprost, pesticide esters) prioritize metabolic resistance.

- Pharmacological Relevance : The main compound’s shorter chain may limit systemic exposure compared to Alprostadil but improve synthetic accessibility.

Actividad Biológica

3-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl]propanoic acid, also known by its CAS number 82534-75-6, is a compound that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

The molecular formula of the compound is , with a molecular weight of approximately 368.51 g/mol. The structure features a cyclopentyl ring and multiple hydroxyl groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H36O5 |

| Molecular Weight | 368.51 g/mol |

| CAS Number | 82534-75-6 |

| IUPAC Name | 3-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl]propanoic acid |

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals, potentially reducing oxidative stress in biological systems. This property is crucial in the prevention of various diseases linked to oxidative damage, including cancer and cardiovascular diseases.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar derivatives have been shown to exhibit effectiveness against multidrug-resistant bacterial strains and fungi. For example, studies on related compounds have demonstrated their ability to inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

Compounds containing phenolic groups have been associated with anti-inflammatory effects. The modulation of inflammatory pathways could make this compound a candidate for treating inflammatory diseases. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokine production, suggesting a similar potential for 3-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl]propanoic acid.

The biological activity of this compound may be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in the structure can donate hydrogen atoms to free radicals, neutralizing them.

- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes involved in inflammation and microbial resistance.

- Gene Expression Modulation : Preliminary studies suggest that this compound may influence the expression of genes associated with apoptosis and cell cycle regulation.

Study on Antimicrobial Activity

A study investigating the antimicrobial effects of structurally similar compounds found that they significantly inhibited the growth of Escherichia coli and Pseudomonas aeruginosa. The study concluded that these compounds could serve as templates for developing new antimicrobial agents .

Research on Antioxidant Properties

Another study focused on the antioxidant capacity of phenolic compounds derived from natural sources, demonstrating their efficacy in reducing lipid peroxidation in cellular models. This finding supports the hypothesis that 3-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl]propanoic acid may possess similar protective effects .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment?

- Methodological Answer:

- High-resolution mass spectrometry (HRMS) is critical for confirming molecular mass and fragmentation patterns, particularly for distinguishing isomers (e.g., cyclopentyl vs. acyclic analogs) .

- Nuclear magnetic resonance (NMR) should include , , and 2D experiments (COSY, HSQC, HMBC) to resolve stereochemistry and substituent positions on the cyclopentyl ring. Pay attention to coupling constants in the spectrum for olefinic protons (e.g., 4-hydroxy-4-methyloct-1-en-1-yl group) .

- HPLC with UV/ECD detection (using C18 columns and gradient elution with acetonitrile/water + 0.1% formic acid) is recommended for purity analysis. Compare retention times with reference standards to detect impurities (e.g., hydroxylation byproducts) .

Q. What synthetic strategies are reported for constructing the cyclopentyl core with multiple oxygenated substituents?

- Methodological Answer:

- Prostaglandin-inspired synthesis : Use a Corey lactone intermediate to build the cyclopentane ring, followed by regioselective oxidation (e.g., Jones oxidation for 5-oxo group) and stereocontrolled allylic hydroxylation .

- Cyclization of linear precursors : Employ Lewis acids (e.g., BF-EtO) for intramolecular aldol condensation to form the cyclopentane ring. Optimize reaction time and temperature to avoid epimerization at C2 and C3 .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthetic routes be resolved, particularly for the 4-hydroxy-4-methyloct-1-en-1-yl side chain?

- Methodological Answer:

- Chiral auxiliary-assisted synthesis : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during side-chain assembly to enforce correct stereochemistry. Remove the auxiliary after cyclopentane ring formation .

- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to separate diastereomers post-synthesis. Monitor enantiomeric excess via chiral HPLC with amylose-based columns .

Q. What in vitro models are suitable for studying its role as an endogenous metabolite, and how should activity assays be designed?

- Methodological Answer:

- Cell-based assays : Use primary human fibroblasts or HEK293 cells transfected with prostaglandin receptors (e.g., EP2/EP4) to evaluate cAMP modulation. Include negative controls with structurally related but inactive analogs (e.g., 15-keto derivatives) .

- Metabolic stability : Incubate the compound with human liver microsomes (HLMs) and monitor degradation via LC-MS. Compare half-life () with known prostaglandins to assess susceptibility to β-oxidation .

Q. How can contradictory data on anti-inflammatory activity across studies be reconciled?

- Methodological Answer:

- Dose-response standardization : Ensure consistent dosing ranges (e.g., 1–100 µM) and exposure times (12–24 hrs) across assays. Discrepancies may arise from off-target effects at higher concentrations .

- Impurity profiling : Use LC-MS to verify compound purity. Trace impurities (e.g., 3-oxo analogs) may antagonize or potentiate activity, leading to variability .

Data Analysis & Experimental Design

Q. What computational approaches are recommended for predicting metabolic pathways and toxicity?

- Methodological Answer:

- In silico metabolism prediction : Use software like GLORY or ADMET Predictor to identify probable Phase I/II modification sites (e.g., hydroxylation at C4-methyl or β-oxidation of the octenyl chain) .

- Molecular docking : Perform docking studies with COX-1/2 or PPARγ to rationalize anti-inflammatory activity. Prioritize binding poses where the 5-oxo group forms hydrogen bonds with catalytic residues .

Q. How should researchers design stability studies under physiological conditions?

- Methodological Answer:

- pH-dependent degradation : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C and monitor degradation kinetics via LC-MS. The 5-oxo group is prone to keto-enol tautomerism under alkaline conditions, altering reactivity .

- Photostability testing : Expose the compound to UV light (320–400 nm) and assess isomerization of the octenyl chain using circular dichroism (CD) spectroscopy .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.